Cas no 83546-42-3 (2'-Fluoro-5-ethylarabinosyluracil)

2'-Fluoro-5-ethylarabinosyluracil structure
83546-42-3 structure
Produktname:2'-Fluoro-5-ethylarabinosyluracil
CAS-Nr.:83546-42-3
MF:C11H15FN2O5
MW:274.245606660843
CID:60581
PubChem ID:174316

2'-Fluoro-5-ethylarabinosyluracil Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2'-Fluoro-5-ethylarabinosyluracil
    • 2'-Fluoro-5-ethyl-beta-D-arabinofuranosyluracil
    • 5-Ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
    • 1-Dfafeu
    • FEAU
    • 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • A900442
    • 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil
    • 2AGF6PBM87
    • UNII-2AGF6PBM87
    • 2'-Fluoro-5-ethyl-beta-D-arabinofuranosyluracil; 5-Ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • 5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • BDBM50367489
    • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyl
    • 2,4(1H,3H)-PYRIMIDINEDIONE, 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-ETHYL-
    • SWFJAJRDLUUIOA-IBCQBUCCSA-N
    • CHEMBL1269499
    • F12932
    • 2'-Fluoro-5-ethyl-.beta.-D-arabinofuranosyluracil
    • 83546-42-3
    • 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-ETHYL-2,4(1H,3H)-PYRIMIDINEDIONE
    • DTXSID30232433
    • 5-Ethyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • SCHEMBL6538026
    • 5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
    • MFCD11973639
    • Inchi: 1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1
    • InChI-Schlüssel: SWFJAJRDLUUIOA-IBCQBUCCSA-N
    • Lächelt: F[C@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C(=O)NC(=O)C(CC)=C1

Berechnete Eigenschaften

  • Genaue Masse: 290.09100
  • Monoisotopenmasse: 274.096
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 19
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 427
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 3
  • XLogP3: -0.5
  • Topologische Polaroberfläche: 99.1A^2

Experimentelle Eigenschaften

  • Dichte: 1.49
  • Brechungsindex: 1.582
  • PSA: 124.78000
  • LogP: -2.12370

2'-Fluoro-5-ethylarabinosyluracil Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM165128-100mg
5-ethyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
83546-42-3 97%
100mg
$*** 2023-05-29

2'-Fluoro-5-ethylarabinosyluracil Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  0 °C; 30 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  70 °C
3.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
3.2 Reagents: Potassium methoxide Solvents: Methanol
Referenz
The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyl-uracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy
Cai, Hancheng; et al, Nuclear Medicine and Biology, 2011, 38(5), 659-666

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
1.2 Reagents: Potassium methoxide Solvents: Methanol
Referenz
The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyl-uracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy
Cai, Hancheng; et al, Nuclear Medicine and Biology, 2011, 38(5), 659-666

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  70 °C
2.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
2.2 Reagents: Potassium methoxide Solvents: Methanol
Referenz
The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyl-uracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy
Cai, Hancheng; et al, Nuclear Medicine and Biology, 2011, 38(5), 659-666

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol
Referenz
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Acetonitrile
2.1 Reagents: Ammonia Solvents: Methanol
Referenz
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide
2.1 Solvents: Acetonitrile
3.1 Reagents: Ammonia Solvents: Methanol
Referenz
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Chloroform
2.1 Reagents: Ammonia Solvents: Methanol
Referenz
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Ammonium sulfate Solvents: Acetonitrile
2.1 Solvents: Chloroform
3.1 Reagents: Ammonia Solvents: Methanol
Referenz
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosides
Zhang, Hanwen; et al, Nuclear Medicine and Biology, 2012, 39(8), 1182-1188

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Discovery of novel 5-(ethyl or hydroxymethyl) analogs of 2'-'up' fluoro (or hydroxyl) pyrimidine nucleosides as a new class of Mycobacterium tuberculosis, Mycobacterium bovis and Mycobacterium avium inhibitors
Shakya, Neeraj; et al, Bioorganic & Medicinal Chemistry, 2012, 20(13), 4088-4097

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane ,  Ammonium sulfate Solvents: Acetonitrile
1.2 Solvents: Chloroform
2.1 Reagents: Ammonia Solvents: Methanol
Referenz
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane
2.1 Solvents: Chloroform
3.1 Reagents: Ammonia Solvents: Methanol
Referenz
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol
Referenz
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

2'-Fluoro-5-ethylarabinosyluracil Raw materials

2'-Fluoro-5-ethylarabinosyluracil Preparation Products

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